molecular formula C14H13F2NO2S B10967992 N-(3,5-dimethylphenyl)-2,5-difluorobenzenesulfonamide

N-(3,5-dimethylphenyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B10967992
M. Wt: 297.32 g/mol
InChI Key: DMRZVTDKHLMCJP-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with two fluorine atoms and a 3,5-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE typically involves the reaction of 3,5-dimethylaniline with 2,5-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or diethyl ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with the active site residues of enzymes, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s binding affinity and stability by forming additional interactions with the target molecules .

Comparison with Similar Compounds

  • N-(2,3-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE
  • N-(3,4-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE
  • N-(2,5-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE

Comparison: N-(3,5-DIMETHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms further enhances its stability and binding affinity compared to similar compounds .

Properties

Molecular Formula

C14H13F2NO2S

Molecular Weight

297.32 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2,5-difluorobenzenesulfonamide

InChI

InChI=1S/C14H13F2NO2S/c1-9-5-10(2)7-12(6-9)17-20(18,19)14-8-11(15)3-4-13(14)16/h3-8,17H,1-2H3

InChI Key

DMRZVTDKHLMCJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)C

Origin of Product

United States

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